molecular formula C17H17FN6 B2636975 6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380144-73-8

6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2636975
CAS No.: 2380144-73-8
M. Wt: 324.363
InChI Key: PKSXSAWEQFWSNH-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C17H17FN6 This compound is notable for its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a pyridine carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is subsequently coupled with a pyridine carbonitrile derivative to yield the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The pyridine carbonitrile group can interact with various biological pathways, modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of a fluoropyrimidine moiety, a piperazine ring, and a pyridine carbonitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-15-16(13-2-3-13)21-11-22-17(15)24-7-5-23(6-8-24)14-4-1-12(9-19)10-20-14/h1,4,10-11,13H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSXSAWEQFWSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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